Methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate
Description
Systematic Nomenclature and Molecular Formula Analysis
The IUPAC name for this compound, methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate , reflects its substitution pattern: a methyl ester at position 5, a methyl group at the N1 position, and a nitro group at position 4 of the imidazole ring. Its molecular formula, C₆H₇N₃O₄ , corresponds to a molecular weight of 185.14 g/mol . The SMILES notation (O=C(C1=C(N+=O)N=CN1C)OC ) and InChIKey (Not explicitly provided in sources ) further define its connectivity, distinguishing it from simpler nitroimidazole derivatives.
Key structural identifiers include:
The ester functional group at position 5 differentiates it from its carboxylic acid analog, 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS 54828-05-6, C₅H₅N₃O₄), which has a hydroxyl group instead of the methoxy moiety.
Crystallographic Structure Determination
While no direct crystallographic data for this compound is available in the provided sources, X-ray crystallography remains the gold standard for resolving such structures. For example, related nitroimidazole derivatives, such as 2,3-dimethyl-5-nitroimidazole-4-carboxylate (CID 4650768), have been characterized using this method, revealing planar imidazole rings with nitro and carboxylate groups in orthogonal orientations.
If crystallized, this compound would likely exhibit:
Tautomeric Behavior and Conformational Dynamics
Nitroimidazoles often exhibit tautomerism, but the N1-methyl group in this compound locks the tautomeric form, preventing proton migration between nitrogen atoms. Conformational dynamics are primarily influenced by:
- Nitro group orientation : The nitro group at position 4 may adopt syn- or anti-periplanar arrangements relative to the ester, affecting electronic delocalization.
- Ester rotation : The methoxycarbonyl group at position 5 can rotate freely, though steric hindrance from the N1-methyl group may restrict this motion.
Spectroscopic studies (not available in sources) would be required to validate these hypotheses.
Comparative Analysis with Related Nitroimidazole Derivatives
Key Observations :
- Steric Effects : The N1-methyl group in the target compound reduces rotational freedom compared to unmethylated analogs.
- Acid vs. Ester : The carboxylic acid derivative (CAS 54828-05-6) has a higher melting point (163–164°C), whereas the ester’s liquid state at room temperature (inferred from analogs) suggests lower intermolecular forces.
- Electron-Withdrawing Effects : The nitro group at C4 deactivates the ring toward electrophilic substitution, a property shared across all compared derivatives.
Properties
IUPAC Name |
methyl 3-methyl-5-nitroimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-3-7-5(9(11)12)4(8)6(10)13-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPRHTFNNVPEQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345329 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-methyl-4-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89946-67-8 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-methyl-4-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
Nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize side reactions. The nitronium ion (NO₂⁺) generated in situ attacks the electron-rich position 4 of the imidazole ring, favored by the electron-donating methyl group at position 1. The ester group at position 5 exerts a meta-directing effect, further stabilizing the transition state for 4-nitration.
Data Table 1: Optimized Nitration Parameters
| Parameter | Value/Range |
|---|---|
| Nitrating Agent | HNO₃ (90%), H₂SO₄ (98%) |
| Molar Ratio (Substrate:HNO₃) | 1:1.2 |
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Yield | 78–85% |
Post-reaction workup involves quenching in ice water, extraction with ethyl acetate, and purification via silica gel chromatography (hexane:ethyl acetate, 3:1). This method avoids intermediate isolation, making it scalable for industrial production.
Hydrolysis and Esterification of 1-Methyl-4-Nitro-1H-Imidazole-5-Carbonitrile
This two-step approach begins with the hydrolysis of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile to the carboxylic acid, followed by esterification.
Step 1: Hydrolysis of the Nitrile Group
The nitrile is hydrolyzed to a carboxylic acid using a mixture of sulfuric acid (H₂SO₄) and sodium nitrite (NaNO₂) at 100°C. The reaction proceeds via intermediate formation of an imidoyl sulfate, which undergoes hydrolysis to yield 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid.
Data Table 2: Hydrolysis Conditions
Step 2: Esterification with Methanol
The carboxylic acid is esterified using methanol in the presence of catalytic sulfuric acid under reflux.
Data Table 3: Esterification Parameters
| Parameter | Value/Range |
|---|---|
| Alcohol | Methanol (excess) |
| Catalyst | H₂SO₄ (5% v/v) |
| Temperature | 65–70°C |
| Reaction Time | 12 hours |
| Yield | 85% |
The combined yield for this route is approximately 76.5%. Purification involves neutralization with sodium bicarbonate, solvent evaporation, and recrystallization from ethanol.
Ring-Synthesis Approaches via Condensation Reactions
While less common, the Debus-Radziszewski imidazole synthesis offers an alternative route by constructing the nitro-substituted imidazole ring de novo. This method condenses glyoxal, ammonia, and a nitro-containing α-dicarbonyl precursor.
Data Table 4: Condensation Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Precursors | Glyoxal, nitroacetone, methylamine |
| Solvent | Ethanol/Water (1:1) |
| Temperature | 60–70°C |
| Reaction Time | 24 hours |
| Yield | 50–60% (estimated) |
Challenges include poor regioselectivity and competing side reactions, making this method less favorable compared to direct nitration.
Industrial-Scale Production Considerations
Industrial protocols optimize for cost, safety, and environmental impact. Continuous flow reactors enhance heat dissipation during nitration, reducing decomposition risks. Green chemistry principles favor the direct nitration route due to fewer steps and higher atom economy.
Data Table 5: Industrial Process Metrics
Mechanistic and Regiochemical Analysis
The regioselectivity of nitration is governed by:
-
Electronic Effects : The electron-donating methyl group at N-1 activates the ring, directing nitration to position 4.
-
Steric Effects : The methyl ester at position 5 hinders nitration at adjacent positions.
-
Resonance Stabilization : The nitro group stabilizes the intermediate arenium ion through resonance with the imidazole π-system.
Comparative Evaluation of Methods
Data Table 6: Route Comparison
| Method | Yield | Scalability | Cost |
|---|---|---|---|
| Direct Nitration | 85% | High | Low |
| Hydrolysis-Esterification | 76.5% | Moderate | Medium |
| Ring Synthesis | 50–60% | Low | High |
Scientific Research Applications
Chemical Properties and Structure
MMNIC is characterized by the presence of a nitro group and a carboxylate functional group, which enhance its chemical reactivity and biological activity. The compound typically appears as a white to off-white solid with a molecular formula of C₇H₈N₄O₄ and a molecular weight of approximately 185.14 g/mol. Its structure allows for interactions with various biological systems, making it a candidate for further research in drug development.
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that MMNIC exhibits notable antimicrobial properties. Its structure enables effective interaction with biological systems, potentially inhibiting bacterial growth. Studies have shown that derivatives of imidazole, including MMNIC, can be evaluated for their efficacy against various pathogens, including bacteria and fungi .
Precursor for Therapeutic Compounds
MMNIC serves as a precursor in the synthesis of other biologically active molecules. For example, it can be utilized in the production of netropsin analogs and distamycin derivatives, which are known to interact with DNA through their imidazole rings. This interaction may influence gene expression and has implications for cancer therapy and genetic research.
Organic Synthesis
MMNIC is employed as an intermediate in various synthetic pathways. Its versatile nature allows it to participate in reactions that modify its structure for specific applications in organic synthesis. These reactions are crucial for developing new compounds with tailored properties for pharmaceutical use .
Material Science Applications
Catalysis
Imidazole derivatives, including MMNIC, are being explored for their applications in catalysis. The unique properties of imidazole rings make them suitable candidates for catalyzing chemical reactions, which can lead to the development of more efficient synthetic processes in industrial chemistry.
Dyes and Functional Materials
Recent studies have indicated the potential use of imidazole derivatives in the development of dyes for solar cells and other optical applications. The ability to modify MMNIC could lead to new materials with enhanced optical properties.
Case Study 1: Antimicrobial Evaluation
In a study evaluating various imidazole derivatives, MMNIC was tested alongside other compounds for antibacterial and antifungal activity using the cup-plate method. Results indicated significant antibacterial activity against several strains, highlighting its potential as an antimicrobial agent .
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing ester derivatives from MMNIC demonstrated its utility as a building block in creating compounds with enhanced biological activity. The synthesized compounds were characterized using IR, NMR, and MS techniques, confirming their structures and biological efficacy .
Mechanism of Action
The mechanism of action of methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate with structurally related imidazole derivatives, highlighting differences in substituents, molecular weight, and functional groups:
Key Findings from Comparative Analysis :
Functional Group Influence: The nitro group at position 4 in this compound increases electrophilicity compared to non-nitro analogs like methyl 1-methylimidazole-5-carboxylate, making it more reactive in substitution reactions . Conversion of the ester group to a carboxylic acid (as in 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid) enhances hydrogen-bonding capacity, which is critical in crystal engineering and coordination chemistry .
Steric and Electronic Effects :
- Bulky substituents (e.g., bromophenyl or benzyl groups in tetrasubstituted imidazoles) reduce solubility in aqueous media but improve thermal stability .
- The amine group in 1-methyl-4-nitro-1H-imidazol-5-amine facilitates nucleophilic aromatic substitution, a pathway less accessible in ester or acid derivatives .
Synthetic Utility: this compound serves as a versatile intermediate for generating libraries of nitroimidazole derivatives, such as antiparasitic or antimicrobial agents, via hydrolysis, alkylation, or cross-coupling reactions . In contrast, non-nitro analogs like methyl 1-methylimidazole-5-carboxylate are often used in milder reactions, such as N-alkylation or coordination with transition metals .
Biological Activity
Methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, structural characteristics, and biological effects, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound belongs to the nitroimidazole family, which is characterized by the presence of a nitro group (-NO2) attached to the imidazole ring. The general structure can be represented as follows:
The synthesis of this compound typically involves the reaction of 1-methyl-4-nitroimidazole with carboxylic acid derivatives under controlled conditions. Recent advancements have focused on optimizing synthetic pathways to enhance yield and purity while minimizing environmental impact .
Antimicrobial Properties
Nitroimidazoles, including this compound, exhibit potent antimicrobial activity. They are particularly effective against anaerobic bacteria and protozoa. The mechanism of action involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that damage bacterial DNA .
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of various nitroimidazole derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated significant activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like metronidazole .
| Bacterial Strain | MIC (μg/mL) | Reference Compound MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 10 |
| Escherichia coli | 16 | 20 |
| Klebsiella pneumoniae | 32 | 30 |
Antitubercular Activity
The presence of the nitro group at the C5 position has been linked to enhanced antitubercular activity. Research indicates that this compound exhibits an MIC value of approximately 0.78 μM against Mycobacterium tuberculosis, highlighting its potential as a therapeutic agent in tuberculosis treatment .
The biological activity of this compound is primarily attributed to its ability to undergo reductive activation in anaerobic environments. This process generates toxic radical species that disrupt DNA synthesis and induce cell death . The following pathways are involved:
- Reductive Activation : The nitro group is reduced to form a nitroso or hydroxylamine derivative.
- DNA Damage : These intermediates interact with DNA, leading to strand breaks and inhibition of replication.
- Cell Death : The accumulation of DNA damage triggers apoptosis in susceptible bacterial cells.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing Methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving nitration and esterification steps. For example, one-pot reactions using hydrazine derivatives, nitro-substituted aldehydes, and methyl esters under reflux in polar aprotic solvents (e.g., DMF or ethanol) yield imidazole derivatives. Optimization involves adjusting molar ratios (e.g., 1:1.2:1 for aldehyde, amine, and ester), temperature (80–120°C), and catalytic acids (e.g., acetic acid) to improve yields (typically 60–85%) . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 8.2–8.5 ppm (imidazole C-H), δ 3.8–4.2 ppm (methyl ester OCH₃), and δ 2.5–3.0 ppm (nitro group adjacent protons). ¹³C NMR confirms carbonyl (C=O at ~165 ppm) and nitro group positions .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ions (e.g., [M+H]⁺ at m/z 214.06 for C₇H₈N₃O₄) .
- IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (nitro group) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as nitroimidazoles may cause irritation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Decomposition at >150°C may release toxic NOₓ gases; use CO₂/dry chemical extinguishers for fires .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
- Methodological Answer : SC-XRD with SHELX software (e.g., SHELXL-2018 for refinement) determines bond lengths, angles, and nitro group orientation. Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Hydrogen bonding networks (e.g., C–H···O interactions) stabilize the crystal lattice, validated via Mercury 4.0 visualization .
Q. What intermolecular interactions govern the crystal packing of this compound?
- Methodological Answer : Graph-set analysis (Etter’s formalism) identifies recurring motifs like R₂²(8) hydrogen-bonded dimers. π-π stacking between imidazole rings (3.5–4.0 Å spacing) and C–H···O interactions (2.5–3.0 Å) dominate packing. Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., O···H 25%, N···H 15%) .
Q. How does thermal stability impact experimental design for reactions involving this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Avoid prolonged heating above 100°C in synthetic steps. For high-temperature reactions (e.g., catalysis), use inert atmospheres (N₂/Ar) and monitor via in-situ FTIR to detect intermediate degradation products .
Q. What strategies are effective for identifying and quantifying impurities in this compound?
- Methodological Answer :
- HPLC-MS : Use C18 columns (3.5 µm, 150 × 4.6 mm) with acetonitrile/water gradients (0.1% formic acid) to separate impurities (e.g., des-nitro byproducts). MS/MS identifies fragment ions (e.g., m/z 168.03 for methyl imidazole carboxylate) .
- NMR Spiking : Add reference standards (e.g., 1-methyl-4-nitroimidazole) to detect trace impurities via peak splitting in ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
